(2R)-1,3-oxathiolan-2-ylmethyl benzoate
Description
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Properties
IUPAC Name |
[(2R)-1,3-oxathiolan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c12-11(9-4-2-1-3-5-9)14-8-10-13-6-7-15-10/h1-5,10H,6-8H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXPPEVXIKTQGP-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(O1)COC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS[C@@H](O1)COC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701252057 | |
| Record name | 1,3-Oxathiolane-2-methanol, 2-benzoate, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701252057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372112-46-4 | |
| Record name | 1,3-Oxathiolane-2-methanol, 2-benzoate, (2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=372112-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Oxathiolane-2-methanol, 2-benzoate, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701252057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Spectroscopic Guide to (2R)-1,3-Oxathiolan-2-ylmethyl Benzoate: Synthesis, Characterization, and Analysis
This in-depth technical guide provides a comprehensive overview of the spectroscopic signature of (2R)-1,3-oxathiolan-2-ylmethyl benzoate, a key chiral building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the analytical techniques used to characterize this and related molecules. By delving into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide offers a framework for the structural elucidation and purity assessment of this important oxathiolane derivative.
Introduction: The Significance of Chiral 1,3-Oxathiolanes
The 1,3-oxathiolane scaffold is a privileged structure in medicinal chemistry, most notably as a core component of several nucleoside reverse transcriptase inhibitors (NRTIs) used in the treatment of viral infections such as HIV and HBV.[1][2] The stereochemistry of these compounds is critical to their biological activity, making the synthesis and characterization of enantiomerically pure intermediates like this compound of paramount importance. This guide will first outline a viable synthetic route to this compound before providing a detailed analysis of its expected spectroscopic properties.
Synthesis of this compound
A common and effective method for the synthesis of 2-substituted 1,3-oxathiolanes involves the reduction of a precursor ester followed by protection of the resulting alcohol. The following protocol is adapted from established literature procedures for similar derivatives.[1]
Experimental Protocol: Synthesis
-
Reduction of the Precursor: To a solution of a suitable 2-ester-substituted 1,3-oxathiolane in an anhydrous solvent such as tetrahydrofuran (THF) at 0 °C, a reducing agent like lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H) is added portion-wise. The reaction is stirred at this temperature for a specified time and then allowed to warm to room temperature.
-
Work-up and Extraction: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting mixture is filtered, and the filtrate is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude (2R)-1,3-oxathiolan-2-ylmethanol.
-
Benzoylation: The crude alcohol is dissolved in a suitable solvent such as dichloromethane (DCM) or pyridine. Benzoyl chloride and a base, for instance, triethylamine or pyridine itself, are added, and the reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Purification: The reaction mixture is washed with a dilute acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The final product, this compound, is purified by column chromatography on silica gel.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of its structural components and data from closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide characteristic signals.
Caption: Molecular structure of this compound with atom numbering.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoate group and the aliphatic protons of the oxathiolane ring and the methylene bridge.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |
| H-2', H-6' (ortho) | 7.9 - 8.1 | Doublet (d) | ~7-8 | Deshielded by the adjacent carbonyl group.[3] |
| H-4' (para) | 7.5 - 7.7 | Triplet (t) | ~7-8 | Typical aromatic proton chemical shift.[3] |
| H-3', H-5' (meta) | 7.4 - 7.6 | Triplet (t) | ~7-8 | Typical aromatic proton chemical shift.[3] |
| H-2 | 5.3 - 5.5 | Triplet (t) | ~5-6 | Acetal proton, deshielded by adjacent oxygen and sulfur atoms. |
| -CH₂-O- | 4.4 - 4.6 | Multiplet (m) | - | Methylene protons adjacent to the benzoate ester. |
| H-5 | 3.8 - 4.2 | Multiplet (m) | - | Methylene protons adjacent to the ring oxygen. |
| H-4 | 2.9 - 3.3 | Multiplet (m) | - | Methylene protons adjacent to the ring sulfur. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |
| C=O | 165 - 167 | Carbonyl carbon of the benzoate ester.[4] |
| C-1' (ipso) | 129 - 131 | Quaternary aromatic carbon attached to the carbonyl group. |
| C-4' (para) | 133 - 135 | Aromatic CH carbon. |
| C-2', C-6' (ortho) | 129 - 130 | Aromatic CH carbons. |
| C-3', C-5' (meta) | 128 - 129 | Aromatic CH carbons. |
| C-2 | 80 - 85 | Acetal carbon of the oxathiolane ring. |
| -CH₂-O- | 65 - 70 | Methylene carbon attached to the ester oxygen. |
| C-5 | 68 - 72 | Methylene carbon adjacent to the ring oxygen. |
| C-4 | 35 - 40 | Methylene carbon adjacent to the ring sulfur.[5] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and the C-O and C-S bonds.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~3000-2850 | C-H stretch | Aliphatic |
| ~1720 | C=O stretch | Ester carbonyl |
| ~1600, ~1450 | C=C stretch | Aromatic ring |
| ~1270, ~1100 | C-O stretch | Ester and ether |
| ~710 | C-S stretch | Thioether |
The strong absorption band around 1720 cm⁻¹ is a key diagnostic peak for the benzoate ester group.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 224.27 g/mol ), electron ionization (EI) would likely lead to characteristic fragmentation.
Predicted Fragmentation Pathway
The molecular ion peak [M]⁺ at m/z 224 is expected. The fragmentation is likely to be initiated by cleavage of the bonds adjacent to the heteroatoms and the carbonyl group.
Caption: Predicted mass spectrometry fragmentation of this compound.
| m/z | Proposed Fragment | Formula |
| 224 | Molecular ion | [C₁₁H₁₂O₃S]⁺˙ |
| 121 | Benzoyl cation | [C₇H₅O₂]⁺ |
| 105 | Phenylcarbonyl cation | [C₇H₅O]⁺ |
| 77 | Phenyl cation | [C₆H₅]⁺ |
| 119 | Oxathiolanylmethyl cation | [C₄H₇O₂S]⁺ |
| 89 | 1,3-oxathiolan-2-yl cation | [C₃H₅OS]⁺ |
The most intense peak in the spectrum is often the benzoyl cation at m/z 105, which can further lose carbon monoxide to give the phenyl cation at m/z 77.[7] The fragmentation of the oxathiolane ring itself can also lead to a variety of smaller fragments.[8][9]
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. While experimental data for this specific molecule is not widely published, the principles of NMR, IR, and MS, combined with data from analogous structures, allow for a robust characterization framework. The provided synthesis protocol and predicted spectral data serve as a valuable resource for researchers working with this and related chiral 1,3-oxathiolane derivatives, aiding in the confirmation of their synthesis and the assessment of their purity.
References
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Shaikh, A. A., et al. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 2680–2715. [Link]
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Gómez-Pérez, V., et al. (2018). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Applied and Environmental Microbiology, 84(21), e01551-18. [Link]
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Kouam, S. F., et al. (2017). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. International Journal of Organic Chemistry, 7(4), 369-386. [Link]
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An In-Depth Technical Guide to the Stereoselective Synthesis of (2R)-1,3-Oxathiolan-2-ylmethyl Benzoate
Abstract: This technical guide provides a comprehensive overview of the synthesis of (2R)-1,3-oxathiolan-2-ylmethyl benzoate, a critical chiral intermediate in the manufacture of antiviral nucleoside analogues such as Lamivudine.[1][2][3] The document elucidates the core reaction mechanisms, provides detailed experimental protocols, and explains the causal reasoning behind strategic choices in the synthetic pathway, from starting materials to the final, highly pure product. It is intended for researchers, chemists, and professionals in the field of drug development and process chemistry who require a deep, practical understanding of this stereoselective synthesis.
Introduction and Strategic Importance
The 1,3-oxathiolane ring is a privileged scaffold found in numerous biologically active compounds, serving as a key structural motif in pharmaceuticals.[1][4] this compound is a high-value synthetic intermediate, primarily recognized for its role in the industrial production of Lamivudine (3TC), a potent reverse transcriptase inhibitor used in the treatment of HIV/AIDS and Hepatitis B.[1][2][5] The precise stereochemistry of this intermediate is paramount; the biological activity of Lamivudine resides exclusively in the cis-(-)-isomer, which is derived from the (2R, 5S) configuration of the final nucleoside.[3]
Therefore, the synthesis of this compound is not merely a matter of forming the correct bonds but of meticulously controlling the three-dimensional arrangement at the C2 chiral center of the oxathiolane ring. This guide will deconstruct a common and effective synthetic strategy, focusing on the two pivotal stages: the stereocontrolled formation of the precursor alcohol, (2R)-2-(hydroxymethyl)-1,3-oxathiolane, and its subsequent benzoylation.
Retrosynthetic Analysis and Core Strategy
A logical retrosynthetic approach to this compound identifies two primary transformations:
-
Ester Disconnection: The benzoate group can be installed via esterification of a precursor alcohol, (2R)-2-(hydroxymethyl)-1,3-oxathiolane. This is a standard and high-yielding transformation.
-
Oxathiolane Ring Disconnection: The 1,3-oxathiolane ring itself is formed through the cyclocondensation of a two-carbon aldehyde equivalent and a two-carbon hydroxy-thiol equivalent.
A prevalent and industrially relevant strategy involves the reaction of a glyoxylate derivative with a mercaptoacetaldehyde source.[1] To achieve the desired (2R) stereochemistry, this process often employs a chiral auxiliary or is followed by a resolution step. This guide will focus on a strategy that leverages a cyclocondensation reaction followed by diastereoselective reduction and subsequent benzoylation.
Part I: Stereoselective Formation of the 1,3-Oxathiolane Core
The cornerstone of this synthesis is the construction of the chiral oxathiolane ring. A robust method involves the cyclocondensation of a glyoxylate with mercaptoacetaldehyde, which exists in equilibrium with its dimer, 1,4-dithiane-2,5-diol.[1]
Reaction Mechanism: Cyclocondensation and Reduction
The synthesis begins with the acid-catalyzed reaction between a glyoxylate ester and mercaptoacetaldehyde. The aldehyde carbonyl is activated by protonation (or coordination to a Lewis acid), making it more susceptible to nucleophilic attack by the thiol group of mercaptoacetaldehyde. This forms a hemithioacetal intermediate. Subsequent intramolecular attack by the hydroxyl group of the mercaptoacetaldehyde moiety onto the activated carbonyl of the glyoxylate, followed by dehydration, closes the ring to form a 2-alkoxycarbonyl-1,3-oxathiolane.
The critical step for stereocontrol often occurs during the subsequent reduction of the ester group at the C2 position. Using stereoselective reducing agents allows for the conversion of the ester to the required (2R)-hydroxymethyl group. For instance, reduction of a 5-ethoxy-1,3-oxathiolane derivative with borane dimethyl sulfide can afford the corresponding 2-(hydroxymethyl)-1,3-oxathiolane.[1]
Experimental Protocol: Synthesis of (2R)-2-(hydroxymethyl)-1,3-oxathiolane
This protocol is a representative synthesis adapted from established methodologies.[1] Researchers should optimize conditions based on their specific laboratory setup and scale.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous toluene.
-
Reagent Addition: Add anhydrous 4-nitrobenzyl glyoxylate and mercaptoacetaldehyde diethyl acetal to the flask.
-
Cyclocondensation: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the 5-ethoxy-1,3-oxathiolane derivative.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Remove the toluene under reduced pressure. The crude product can be purified via column chromatography on silica gel.
-
Reduction: Dissolve the purified 5-ethoxy-1,3-oxathiolane derivative in anhydrous THF and cool the solution to -15 °C in an ice-salt bath.
-
Stereoselective Reduction: Add borane dimethyl sulfide complex dropwise to the cooled solution. Maintain the temperature at -15 °C during the addition. Allow the reaction to stir for several hours.[1]
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of methanol. Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Final Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude (2R)-2-(hydroxymethyl)-1,3-oxathiolane can be purified by silica gel chromatography to yield the desired chiral alcohol.
Part II: Benzoylation of the Chiral Alcohol
With the chiral core established, the final step is the protection of the primary alcohol as a benzoate ester. This transformation enhances the molecule's stability and crystallinity, which is advantageous for purification and handling. It also serves as a suitable protecting group for subsequent steps in a larger synthesis, such as the glycosylation reaction in Lamivudine synthesis.[1]
Reaction Mechanism: Acyl Nucleophilic Substitution
The benzoylation of (2R)-2-(hydroxymethyl)-1,3-oxathiolane is a classic acyl nucleophilic substitution reaction. It is typically carried out using benzoyl chloride in the presence of a tertiary amine base, such as triethylamine (TEA) or pyridine.[1]
The mechanism proceeds as follows:
-
The lone pair of electrons on the oxygen atom of the primary alcohol attacks the electrophilic carbonyl carbon of benzoyl chloride.
-
This forms a tetrahedral intermediate.
-
The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.
-
The tertiary amine base (e.g., TEA) deprotonates the resulting oxonium ion and also scavenges the HCl byproduct generated in the reaction, driving the equilibrium towards the product.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the (2R)-2-(hydroxymethyl)-1,3-oxathiolane in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (TEA) to the solution and cool the mixture to 0 °C using an ice bath.[1]
-
Acylation: Add benzoyl chloride dropwise to the stirred solution, ensuring the temperature remains at 0 °C.[1]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting alcohol.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Washing: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, this compound, can be purified by crystallization or silica gel chromatography to yield a pure solid.
Overall Synthesis Workflow and Data
The entire synthetic pathway is a streamlined process designed for efficiency and stereocontrol.
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the key transformations. Yields are highly dependent on scale and optimization.
| Step | Transformation | Key Reagents | Typical Temp. | Typical Time | Typical Yield | Ref. |
| 1 | Cyclocondensation | Glyoxylate, Mercaptoacetaldehyde | Reflux | 4-8 h | 60-75% | [1] |
| 2 | Stereoselective Reduction | Borane Dimethyl Sulfide | -15 °C | 2-4 h | ~50% | [1] |
| 3 | Benzoylation | Benzoyl Chloride, TEA | 0 °C to RT | 1-3 h | >90% | [1] |
Quality Control and Structural Validation
To ensure the integrity of the synthesis, rigorous analytical validation at each stage is crucial.
-
Chromatography: TLC is used for reaction monitoring. Column chromatography is employed for purification. Chiral HPLC is essential to determine the enantiomeric excess (e.e.) of the final product and key intermediates, confirming the success of the stereoselective steps.[1]
-
Spectroscopy:
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the intermediates and the final product. Nuclear Overhauser Effect (NOE) NMR spectroscopy can be a powerful tool to confirm the cis or trans relationship of substituents on the oxathiolane ring.[1]
-
Mass Spectrometry (MS): Verifies the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the hydroxyl group in the intermediate and the ester carbonyl in the final product.
-
Conclusion
The synthesis of this compound is a well-defined process that hinges on the precise control of stereochemistry during the formation and modification of the 1,3-oxathiolane ring. By understanding the underlying mechanisms of cyclocondensation, stereoselective reduction, and benzoylation, researchers can effectively and reliably produce this vital pharmaceutical intermediate. The methodologies described herein represent a fusion of classic organic reactions with modern stereocontrol strategies, providing a robust foundation for both laboratory-scale synthesis and industrial process development.
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A Technical Guide to the Stereochemistry of 1,3-Oxathiolane Ring Formation
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Abstract
The 1,3-oxathiolane scaffold is a privileged heterocyclic motif, most notably embedded in the structure of critical antiviral nucleoside reverse transcriptase inhibitors (NRTIs) such as Lamivudine (3TC) and Emtricitabine (FTC).[1] The biological activity of these pharmaceuticals is exquisitely dependent on the precise stereochemical arrangement of the substituents on the oxathiolane ring. This guide provides an in-depth analysis of the stereochemical principles governing the formation of this ring system, with a primary focus on the acid-catalyzed condensation of carbonyl compounds with β-mercaptoalcohols. We will dissect the mechanistic underpinnings of stereocontrol, explore the critical interplay between kinetic and thermodynamic pathways, and offer practical, field-proven protocols for the synthesis and stereochemical analysis of these vital heterocycles.
Introduction: The Significance of the 1,3-Oxathiolane Core
The 1,3-oxathiolane ring system has become a cornerstone in medicinal chemistry. Its incorporation as a sugar mimic in nucleoside analogues led to the development of highly potent drugs against HIV and Hepatitis B. For instance, Lamivudine, which contains a β-L-oxathiolane ring, functions as a DNA chain terminator, effectively inhibiting viral reverse transcriptase.[1] The stereochemistry is paramount; only the specific enantiomer exhibits the desired therapeutic effect with lower toxicity.[1] This critical dependence on stereoisomerism necessitates a profound understanding of the factors that control the formation of the chiral centers during the synthesis of the oxathiolane ring. This guide aims to provide researchers and drug development professionals with the foundational knowledge and practical insights required to navigate the complexities of stereoselective 1,3-oxathiolane synthesis.
Fundamental Mechanisms of 1,3-Oxathiolane Ring Formation
While several methods exist for constructing the 1,3-oxathiolane ring, the most prevalent and mechanistically insightful is the acid-catalyzed reaction between a carbonyl compound (an aldehyde or ketone) and a β-mercaptoalkanol.
Acid-Catalyzed Condensation: The Workhorse Reaction
The reaction of a carbonyl compound with 2-mercaptoethanol or its derivatives in the presence of a Brønsted or Lewis acid is the most common route to 1,3-oxathiolanes.[2] This reaction is an equilibrium process, and often requires the removal of water, typically via a Dean-Stark apparatus, to drive the reaction to completion.
The Causality Behind the Choice of Catalyst: The acid catalyst is essential for activating the carbonyl group toward nucleophilic attack.
-
Brønsted acids (e.g., p-toluenesulfonic acid, H₂SO₄) protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.
-
Lewis acids (e.g., TMSOTf, SnCl₄, Y(OTf)₃, ZrCl₄) coordinate to the carbonyl oxygen, achieving the same activation.[1][2][3] The choice of Lewis acid can be critical, as some can form chelation complexes with intermediates, profoundly influencing the stereochemical outcome, a strategy expertly used in lamivudine synthesis.[1]
The mechanism proceeds through the initial formation of a hemithioacetal, which is generally more favorable than hemiacetal formation due to the greater nucleophilicity of sulfur. Subsequent intramolecular cyclization via attack of the hydroxyl group, followed by dehydration, yields the 1,3-oxathiolane ring.
Alternative Synthetic Routes
Other notable methods for 1,3-oxathiolane synthesis include:
-
Reaction of Oxiranes with Thiocarbonyls: Lewis acid-catalyzed reactions of oxiranes with compounds containing a C=S bond can yield 1,3-oxathiolanes. These reactions are often highly regio- and stereoselective, proceeding with inversion of configuration at the carbon atom attacked by the sulfur.
-
Enzyme-Catalyzed Approaches: Biocatalysis, using enzymes like lipases, offers a green and highly stereoselective alternative.[1] Dynamic kinetic resolution (DKR) processes, where a racemic mixture is converted into a single enantiomer, have been successfully implemented using enzymatic methods to produce enantiopure oxathiolane precursors.[1][4]
Stereochemical Control in Acid-Catalyzed Ring Formation
When an aldehyde reacts with a substituted β-mercaptoalkanol, or a prochiral ketone reacts with 2-mercaptoethanol, two new stereocenters can be created (at C2 and C4/C5), leading to the formation of diastereomers (typically denoted as cis and trans). The ratio of these diastereomers is dictated by a delicate balance of competing energetic factors.
Kinetic vs. Thermodynamic Control: A Decisive Battle
The stereochemical outcome of the reaction is governed by whether it is under kinetic or thermodynamic control.[5]
-
Kinetic Control: Favored at lower temperatures and shorter reaction times, this regime yields the product that is formed fastest.[5] The product ratio is determined by the relative heights of the activation energy barriers leading to the different diastereomeric transition states.
-
Thermodynamic Control: Favored at higher temperatures and longer reaction times, this regime allows the initially formed products to equilibrate. The final product ratio reflects the relative thermodynamic stabilities of the diastereomers.[5]
The key to controlling the stereochemical outcome is understanding which factors stabilize the transition states (kinetic control) versus the final products (thermodynamic control).
The Role of Steric and Stereoelectronic Effects
The relative stability of both the transition states and the final products is influenced by two primary factors:
-
Steric Hindrance (1,3-Diaxial Interactions): In the chair-like transition state or the final ring conformation, bulky substituents prefer to occupy equatorial positions to minimize destabilizing 1,3-diaxial interactions.[6] The trans isomer, which can often place larger substituents in equatorial positions, is frequently the thermodynamically more stable product.
-
The Anomeric Effect: This is a powerful stereoelectronic effect where a substituent on a carbon adjacent to a heteroatom (the anomeric carbon, C2 in this case) prefers an axial orientation.[7] This preference arises from a stabilizing hyperconjugation interaction between a lone pair on the ring oxygen and the antibonding (σ*) orbital of the C2-substituent bond.[7] The anomeric effect often stabilizes the cis isomer, where the C2 substituent is axial, making it the kinetically favored product.
The final diastereomeric ratio is a result of the competition between minimizing steric strain (favoring trans) and maximizing the anomeric effect (favoring cis).
Influence of Reaction Conditions
As a Senior Application Scientist, my experience has shown that rational control over the stereochemical outcome is achievable by carefully tuning the reaction conditions.
| Parameter | Condition | Favored Outcome | Rationale |
| Temperature | Low (~ -78 to 0 °C) | Kinetic Product (cis) | The reaction is irreversible, and the pathway with the lowest activation energy dominates. The anomeric effect stabilizes the cis transition state.[5] |
| High (Reflux) | Thermodynamic Product (trans) | Sufficient energy is provided to overcome the activation barriers for both formation and reversion, allowing the system to reach equilibrium and settle on the most stable product (often the one with minimized steric strain). | |
| Reaction Time | Short | Kinetic Product (cis) | The reaction is stopped before significant equilibration to the thermodynamic product can occur. |
| Long | Thermodynamic Product (trans) | Allows sufficient time for the reaction to reach thermodynamic equilibrium. | |
| Catalyst | Strong Lewis Acids (e.g., SnCl₄) | Can favor specific isomers | Certain Lewis acids can form rigid chelated intermediates, locking the conformation and directing the nucleophilic attack to favor a single stereoisomer, often overriding other effects.[1] |
| Solvent | Aprotic, Non-polar | Can enhance kinetic control | Less polar solvents may not effectively solvate charged intermediates, potentially amplifying inherent stereoelectronic preferences like the anomeric effect. |
Table 1. Effect of Reaction Conditions on Stereochemical Outcome.
Experimental Protocols & Validation
Trustworthiness in synthetic chemistry is built on robust, reproducible protocols with built-in validation. The following sections provide a detailed workflow for the synthesis and stereochemical assignment of a model 1,3-oxathiolane.
Protocol: Diastereoselective Synthesis of 2-phenyl-1,3-oxathiolane
This protocol describes a standard acid-catalyzed condensation under conditions that typically favor the thermodynamic product.
-
Apparatus Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add toluene (50 mL).
-
Reagent Addition: Add benzaldehyde (2.12 g, 20.0 mmol), 2-mercaptoethanol (1.56 g, 20.0 mmol), and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH) (0.19 g, 1.0 mmol).
-
Reaction: Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap. Continue refluxing for 4-6 hours or until no more water is collected.
-
Causality Check: Refluxing in toluene with azeotropic removal of water drives the equilibrium towards the product, ensuring high conversion and allowing the system to reach thermodynamic equilibrium.
-
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).
-
Self-Validation: The bicarbonate wash neutralizes the acid catalyst, preventing further reaction or degradation during workup.
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 95:5 hexanes:ethyl acetate) to afford the product as a mixture of cis and trans diastereomers.
Protocol: Stereochemical Assignment using NMR Spectroscopy
The stereochemical identity of the diastereomers can be unambiguously assigned using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through coupling constants and the Nuclear Overhauser Effect (NOE).[8][9]
-
Sample Preparation: Prepare a high-concentration sample of the purified product mixture in an appropriate deuterated solvent (e.g., CDCl₃).
-
¹H NMR Acquisition: Acquire a standard high-resolution ¹H NMR spectrum. The proton at the C2 position (the acetal proton) is particularly diagnostic.
-
Coupling Constants (³JHH): The coupling constant between protons on adjacent carbons is dependent on the dihedral angle between them. In the trans isomer, the C2-H often has a larger coupling constant to one of the C5 protons due to a near anti-periplanar relationship in the ring's average conformation. The cis isomer will show different coupling patterns.
-
-
NOESY/NOE Difference Spectroscopy: This is the definitive experiment for assigning stereochemistry.[8]
-
Procedure: Irradiate the proton at the C2 position.
-
Expected Outcome for cis Isomer: An NOE enhancement will be observed between the C2 proton and the cis-related protons on the C4 and C5 positions of the ring, as they are on the same face and close in space.
-
Expected Outcome for trans Isomer: An NOE enhancement will be observed between the C2 proton and the trans-related protons on the C4 and C5 positions.
-
Trustworthiness: The NOE provides a direct measure of through-space proximity, offering incontrovertible proof of the relative stereochemistry.
-
Case Study: Stereocontrol in the Synthesis of Lamivudine
The industrial synthesis of Lamivudine is a masterclass in applied stereochemistry.[3][10][11] Early syntheses produced a mixture of four stereoisomers, requiring difficult separation. A key breakthrough was the development of a Lewis acid-mediated coupling of a protected 1,3-oxathiolane intermediate with a silylated cytosine base.[1]
Liotta and co-workers discovered that using a Lewis acid like stannic chloride (SnCl₄) resulted in the exclusive formation of the desired β-anomer.[1] This exceptional selectivity is attributed to an in situ chelation process where the Lewis acid coordinates to both the ring oxygen and the ester group at C5. This coordination locks the intermediate into a specific conformation, exposing only one face of the oxathiolane ring to attack by the incoming nucleobase, thus ensuring the correct stereochemical outcome at the anomeric center.[1] This approach highlights how a deep understanding of reaction mechanisms and stereoelectronic effects can lead to elegant and efficient solutions for complex stereochemical challenges.
Conclusion and Future Outlook
The stereoselective formation of the 1,3-oxathiolane ring is a pivotal process in modern organic and medicinal chemistry. The stereochemical outcome is a finely tuned interplay between kinetic and thermodynamic factors, which can be expertly manipulated by the judicious choice of reaction conditions. Steric hindrance and the anomeric effect are the primary competing forces that dictate product stability and formation rates. As demonstrated by the synthesis of Lamivudine, a sophisticated understanding of these principles allows for the development of highly selective and efficient synthetic routes. Future advancements will likely focus on developing novel catalytic systems, including more efficient enzymatic and asymmetric organocatalytic methods, to provide even greater control and access to enantiopure 1,3-oxathiolanes for the next generation of therapeutics.
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The Benzoate Group: A Linchpin in the Stereocontrolled Synthesis of 1,3-Oxathiolane Nucleosides
An In-depth Technical Guide for Drug Development Professionals
Executive Summary
In the synthesis of critical antiviral drugs such as Lamivudine (3TC) and Emtricitabine (FTC), the 1,3-oxathiolane ring serves as a key structural motif.[1][2][3] The stereochemical integrity of the C-N glycosidic bond in these nucleoside analogues is paramount to their biological activity. This guide elucidates the indispensable role of the benzoate group, typically installed at the C4-position of the 1,3-oxathiolane precursor, in dictating the stereochemical outcome of the crucial glycosylation step. We will delve into the mechanistic underpinnings of this control, focusing on the principle of neighboring group participation (NGP), and provide practical, field-tested insights into the experimental execution of this powerful synthetic strategy.
The Strategic Imperative for Stereocontrol in 1,3-Oxathiolane Nucleosides
The therapeutic efficacy of nucleoside analogues is exquisitely dependent on their three-dimensional structure. For 1,3-oxathiolane-based drugs, the desired biological activity is almost exclusively associated with the β-anomer, which possesses a cis relationship between the nucleobase at C2 and the substituent at C4.[4] Achieving a high diastereomeric excess of this cis-isomer is a primary challenge in the chemical synthesis of these compounds. While various strategies exist, the use of a participating group at the C4 position has proven to be one of the most reliable and efficient methods for ensuring the desired stereochemical outcome.
The Benzoate Group as a Master Regulator of Reactivity via Neighboring Group Participation
The primary function of the benzoate group in this context is to act as an "anchimeric assistant" or participating neighboring group.[5] This phenomenon involves the intramolecular participation of the benzoate's carbonyl oxygen in the reaction at the anomeric center (C2), profoundly influencing the reaction's rate and stereoselectivity.[6][7]
Mechanistic Deep Dive: The Formation of the Benzoxonium Ion
The glycosylation reaction is typically initiated by a Lewis acid (e.g., TMSOTf, SnCl₄), which activates a leaving group (commonly an acetate) at the anomeric C2 position.[8][9] The departure of this leaving group generates a transient and highly reactive oxocarbenium ion.
It is at this critical juncture that the benzoate group intervenes. Instead of allowing the nucleobase to attack the oxocarbenium ion from either face, which would lead to a mixture of anomers, the carbonyl oxygen of the C4-benzoate group attacks the C2 position intramolecularly.[10] This attack forms a rigid, bicyclic benzoxonium (or dioxolenium) ion intermediate.[11] This intermediate effectively shields the α-face of the 1,3-oxathiolane ring, leaving only the β-face accessible for nucleophilic attack. The subsequent attack by the incoming silylated nucleobase can therefore only occur from the desired β-face, leading to the exclusive or near-exclusive formation of the cis (β) product.[4]
Figure 1: Mechanism of Neighboring Group Participation (NGP) by the benzoate group in 1,3-oxathiolane glycosylation, ensuring β-selectivity.
Experimental Protocol: A Self-Validating System for Stereocontrolled Glycosylation
This protocol outlines a robust methodology for the Lewis acid-mediated glycosylation of a 1,3-oxathiolane intermediate. The inclusion of the benzoate directing group is the cornerstone of its high stereoselectivity.
Materials:
-
(2R,4R)-2-(Acetoxymethyl)-1,3-oxathiolan-4-yl benzoate
-
Persilylated Nucleobase (e.g., N-acetylcytosine, bis-silylated)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Inert Atmosphere Apparatus (Argon or Nitrogen)
-
Cryostat or Dry Ice/Acetone Bath
Step-by-Step Methodology:
-
System Preparation: Assemble and flame-dry all glassware under an inert atmosphere. Charge a three-neck flask with the (2R,4R)-2-(acetoxymethyl)-1,3-oxathiolan-4-yl benzoate and the persilylated nucleobase.
-
Solvent Addition: Add anhydrous DCM via cannula and stir to dissolve all solids.
-
Controlled Cooling: Cool the reaction mixture to the target temperature, typically between -20 °C and 0 °C. Lower temperatures can further enhance selectivity but may slow the reaction rate.
-
Lewis Acid Addition: Slowly add TMSOTf (typically 1.1-1.5 equivalents) dropwise via syringe over 10-15 minutes. An exotherm may be observed; maintain the target temperature.
-
Reaction Monitoring: The reaction is typically rapid. Monitor for completion (disappearance of the starting oxathiolane) by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) after 1-2 hours.
-
Quenching: Upon completion, carefully quench the reaction by adding it to a cold, stirred, saturated aqueous solution of sodium bicarbonate.
-
Aqueous Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude product is typically purified by silica gel chromatography to yield the pure β-nucleoside product.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Lewis acids like TMSOTf are extremely hygroscopic. Water will competitively react with the catalyst and the activated intermediates, leading to hydrolysis and significantly reduced yields.
-
Silylated Nucleobase: Silylation increases the nucleophilicity of the base and its solubility in non-polar organic solvents, facilitating a homogeneous and efficient reaction.
-
Controlled Temperature: While the benzoxonium intermediate is relatively stable, lower temperatures minimize potential side reactions, such as anomerization or degradation, thereby maximizing the diastereomeric ratio.
Quantifying the Impact: The Benzoate Advantage
The efficacy of the benzoate group as a stereodirecting agent is not merely theoretical. Experimental data consistently demonstrates its superiority over non-participating groups, such as a simple ester or ether at the C4 position.
| C4-Substituent | Lewis Acid | Typical Diastereomeric Ratio (β:α) | Reference |
| Benzoate | SnCl₄ | >300:1 | [4] |
| Benzoate | TMSCl/NaI | >20:1 | [2][12] |
| Acetate | TMSOTf | 2:1 | [4] |
Table 1. Comparative analysis of diastereoselectivity in the glycosylation of 1,3-oxathiolanes. The data highlights the dramatic increase in β-selectivity when a participating benzoate group is employed.
Ancillary Roles of the Benzoate Group
Beyond its primary role in stereocontrol, the benzoate group offers several practical advantages in a synthetic workflow:
-
Protecting Group: It serves as a robust protecting group for the C4-hydroxyl, which can be readily cleaved under standard basic saponification conditions (e.g., NaOMe/MeOH) post-glycosylation.
-
Chromophore: The aromatic ring provides a strong UV chromophore, simplifying reaction monitoring by TLC and aiding in the visualization and quantification of fractions during column chromatography.
-
Crystallinity Enhancement: The rigid, planar nature of the benzoate moiety often imparts a higher degree of crystallinity to intermediates, frequently enabling purification by recrystallization, which is a highly efficient and scalable technique in process chemistry.
Conclusion: A Cornerstone of Modern Antiviral Synthesis
The strategic incorporation of a benzoate group is a powerful and elegant solution to the critical challenge of stereocontrol in the synthesis of 1,3-oxathiolane nucleosides. Through the well-defined mechanism of neighboring group participation, it reliably directs the formation of the biologically active β-anomer with exceptionally high fidelity. This guide has provided a comprehensive overview of the underlying principles, a robust experimental framework, and a quantitative appreciation for its impact. For researchers and professionals in drug development, a thorough understanding and application of this principle are not just a matter of synthetic efficiency but a foundational element in the creation of life-saving antiviral therapeutics.
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A Legacy of Innovation: The Historical Development of Oxathiolane Chemistry in Nucleoside Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for potent antiviral agents has driven some of the most significant advances in medicinal chemistry. Among these, the development of nucleoside analogues stands out as a cornerstone of antiviral therapy. This guide delves into the pivotal role of oxathiolane chemistry, a transformative approach that redefined the synthesis of a critical class of nucleoside drugs, leading to groundbreaking treatments for HIV/AIDS and Hepatitis B. We will explore the historical context, the key chemical breakthroughs, and the enduring impact of this elegant synthetic strategy.
The Pre-Oxathiolane Era: A Search for Selectivity
Before the advent of oxathiolane-based methods, the synthesis of nucleoside analogues was often a formidable challenge.[1][2] The primary goal was to create molecules that could act as chain terminators for viral reverse transcriptase (RT) or polymerase enzymes, thereby halting viral replication. However, early synthetic routes were frequently plagued by several critical issues:
-
Lack of Stereocontrol: Nucleosides possess multiple chiral centers. The precise three-dimensional arrangement of atoms is crucial for biological activity. Early methods often produced mixtures of stereoisomers (enantiomers and diastereomers), necessitating difficult and inefficient separation processes.
-
Low Yields: Complex, multi-step syntheses with poor stereoselectivity inevitably led to low overall yields of the desired active compound.
-
Toxicity: Many early nucleoside analogues, while active against viral enzymes, also showed significant toxicity towards host cells, often due to their interaction with human mitochondrial DNA polymerase.[3]
The central chemical challenge lay in the formation of the N-glycosidic bond, which links the heterocyclic nucleobase to the sugar moiety.[4] Controlling the stereochemistry at the anomeric carbon (C1') was, and remains, a critical hurdle in nucleoside chemistry.[5]
The Breakthrough: Belleau's Racemic Mixture and the Dawn of a New Class
The landscape of nucleoside synthesis was irrevocably changed in 1989. Bernard Belleau and his colleagues at BioChem Pharma reported the synthesis of a racemic mixture of a novel nucleoside analogue, BCH-189.[3] This compound replaced the 3'-carbon of the ribose ring with a sulfur atom, creating a 1,3-oxathiolane ring system.
The initial synthesis involved the coupling of an oxathiolane derivative with silylated cytosine, which produced a mixture of cis and trans isomers. Subsequent deprotection yielded the racemic compound (±)-BCH-189. When tested, (±)-BCH-189 demonstrated potent activity against the Human Immunodeficiency Virus (HIV-1). This discovery was the genesis of the oxathiolane nucleoside class and sparked a flurry of research activity.
The key insight was that modifying the sugar ring in this manner could lead to compounds with high antiviral potency and, crucially, a better toxicity profile.[6] The unnatural L-configuration of the active enantiomer would later be shown to be a key reason for its reduced affinity for human DNA polymerases.[7]
The Stereoselectivity Problem: Liotta's Lewis Acid-Catalyzed Glycosylation
While Belleau's discovery was groundbreaking, the production of a racemic mixture was suboptimal for drug development. The separation of enantiomers is costly, and often one enantiomer is inactive or, worse, contributes to toxicity. The challenge was to develop a stereoselective synthesis that would preferentially form the desired isomer.
Dennis Liotta and his team at Emory University provided the elegant solution. They developed a stereoselective glycosylation method using Lewis acids. Their approach involved coupling a 5-acetoxy-1,3-oxathiolane intermediate with a silylated nucleobase in the presence of a Lewis acid like stannic chloride (SnCl₄) or trimethylsilyl trifluoromethanesulfonate (TMSOTf).
The genius of this method lies in the mechanism. The Lewis acid coordinates to both the ring oxygen and the sulfur atom of the oxathiolane intermediate. This coordination favors the formation of an intermediate oxocarbenium ion that is preferentially attacked by the nucleobase from the alpha (α) face, leading predominantly to the desired cis-nucleoside product (the β-anomer). This process, driven by in situ chelation, yielded a diastereomeric ratio exceeding 300:1 in favor of the cis-isomer, a remarkable level of control.
This breakthrough was a watershed moment, providing a practical and highly efficient method for synthesizing racemic cis-oxathiolane nucleosides.
Caption: Lewis acid-catalyzed glycosylation pathway.
Achieving Enantiopurity: From Resolution to Asymmetric Synthesis
With a method to control the cis/trans stereochemistry, the final hurdle was to control the enantioselectivity—to produce only the desired (-)-enantiomer, which would become known as Lamivudine (3TC). Several strategies emerged:
-
Enzymatic Resolution: An early and effective method involved the use of enzymes, such as lipases, which can selectively hydrolyze an ester group on one enantiomer of a racemic intermediate, allowing for the separation of the desired enantiomer.
-
Chiral Auxiliaries: A more elegant and industrially scalable approach involves the use of a chiral auxiliary. The manufacturing process developed by GlaxoSmithKline (GSK) employs L-menthol.[8] L-menthyl glyoxylate is reacted to form a diastereomeric mixture of oxathiolane intermediates. A key innovation was the use of a base to epimerize the unwanted diastereomer into the desired one, which then selectively crystallizes from the solution. This process, known as a dynamic kinetic resolution (DKR), is highly efficient and remains a cornerstone of industrial production.[8]
These advances in asymmetric synthesis and resolution were critical for the cost-effective manufacturing of enantiomerically pure oxathiolane drugs.
Sources
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Methodological & Application
Lewis acid catalyzed coupling of (2R)-1,3-oxathiolan-2-ylmethyl benzoate with pyrimidines
Application Note & Protocol
Strategic Coupling of (2R)-1,3-Oxathiolan-2-ylmethyl Benzoate with Pyrimidines via Lewis Acid Catalysis: A Guide to Stereoselective Nucleoside Analogue Synthesis
Abstract: The synthesis of nucleoside analogues is a cornerstone of antiviral and anticancer drug development. This application note provides a comprehensive guide to the Lewis acid-catalyzed coupling of this compound with pyrimidine bases, a critical transformation in the synthesis of antiviral agents such as Lamivudine.[1][2][3] We will delve into the mechanistic underpinnings of this reaction, drawing parallels to the well-established Vorbrüggen glycosylation, and elucidate the factors governing stereoselectivity.[4][5] Detailed, field-proven protocols for the silylation of pyrimidines, the coupling reaction itself, and subsequent deprotection steps are provided, alongside a discussion of catalyst selection and reaction optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic strategy.
Introduction: The Significance of 1,3-Oxathiolane Nucleosides
The modification of the sugar moiety in nucleosides has proven to be a highly fruitful strategy in the discovery of potent therapeutic agents.[6] Replacing the ribose ring with a 1,3-oxathiolane scaffold has led to the development of a class of nucleoside analogues with significant antiviral activity, most notably against human immunodeficiency virus (HIV) and hepatitis B virus (HBV).[6][7][8] Lamivudine (3TC) and Emtricitabine (FTC) are prominent examples of such drugs, which function as reverse transcriptase inhibitors, effectively halting viral replication.[2][8]
The key synthetic challenge in the preparation of these therapeutic agents lies in the stereoselective formation of the C-N glycosidic bond between the 1,3-oxathiolane ring and the pyrimidine nucleobase.[6][9] Lewis acid-catalyzed coupling reactions have emerged as the premier method to achieve this transformation with high efficiency and stereocontrol.[1][10]
Mechanistic Insights: The Vorbrüggen Analogy and Stereochemical Control
The Lewis acid-catalyzed coupling of the 1,3-oxathiolane derivative with a silylated pyrimidine is mechanistically analogous to the Vorbrüggen glycosylation reaction.[4][5][11] The reaction proceeds through a three-step sequence:
-
Silylation of the Pyrimidine Base: The pyrimidine base (e.g., cytosine or uracil) is first silylated to enhance its nucleophilicity and solubility in organic solvents.[11] This is typically achieved using reagents like hexamethyldisilazane (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA).[12][13]
-
Lewis Acid-Catalyzed Glycosylation: The core coupling reaction involves the activation of the this compound with a Lewis acid.[10][14] The Lewis acid coordinates to the benzoate leaving group, facilitating its departure and the formation of a key oxocarbenium-like intermediate. The silylated pyrimidine then acts as a nucleophile, attacking the anomeric carbon of the 1,3-oxathiolane ring to form the desired C-N bond.[15]
-
Deprotection: The final step involves the removal of the protecting groups from the coupled product to yield the final nucleoside analogue.[11]
Stereoselectivity:
The stereochemical outcome of the reaction is a critical consideration. The desired product is typically the β-anomer. The choice of Lewis acid can significantly influence the stereoselectivity. For instance, strong Lewis acids like tin(IV) chloride (SnCl₄) have been shown to promote the formation of the β-anomer through a proposed in situ chelation mechanism.[6] In contrast, other Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) may lead to a mixture of α- and β-anomers.[6] The stereoselectivity is also influenced by the nature of the sugar donor and the reaction conditions.[16]
Visualizing the Reaction Mechanism
Caption: Generalized workflow for the synthesis of 1,3-oxathiolane nucleoside analogues.
Experimental Protocols
Protocol 1: Silylation of Cytosine
This protocol describes the silylation of cytosine using hexamethyldisilazane (HMDS) and a catalytic amount of methanesulfonic acid.[13]
Materials:
-
Cytosine (1 equivalent)
-
Toluene
-
Hexamethyldisilazane (HMDS, 2.1 equivalents)
-
Methanesulfonic acid (catalytic amount)
-
Anhydrous reaction vessel with reflux condenser and nitrogen inlet
Procedure:
-
To a suspension of cytosine in toluene, add HMDS and a catalytic amount of methanesulfonic acid.
-
Heat the mixture at reflux under a nitrogen atmosphere until a clear solution is obtained (approximately 1.5-2 hours).
-
The resulting solution of silylated cytosine is typically used directly in the subsequent coupling reaction without isolation.
Protocol 2: Lewis Acid-Catalyzed Coupling Reaction
This protocol provides a general procedure for the coupling of this compound with silylated cytosine using TMSOTf as the Lewis acid.[6][17]
Materials:
-
This compound (1 equivalent)
-
Solution of silylated cytosine (from Protocol 1, 1.2 equivalents)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous reaction vessel with a nitrogen inlet and magnetic stirrer
Procedure:
-
Dissolve this compound in anhydrous DCM in the reaction vessel under a nitrogen atmosphere.
-
Cool the solution to 0°C.
-
Add the solution of silylated cytosine to the reaction mixture.
-
Slowly add TMSOTf to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography.
Protocol 3: Deprotection of the Nucleoside Analogue
This protocol describes the deprotection of the benzoate and silyl groups to yield the final nucleoside analogue.[6]
Materials:
-
Protected nucleoside analogue (from Protocol 2)
-
Methanolic ammonia (saturated solution)
-
Reaction vessel with a magnetic stirrer
Procedure:
-
Dissolve the protected nucleoside analogue in methanolic ammonia.
-
Stir the solution at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel column chromatography to yield the pure nucleoside analogue.
Visualizing the Experimental Workflow
Caption: A streamlined overview of the experimental procedure.
Data Presentation: Influence of Lewis Acid on Stereoselectivity
The choice of Lewis acid can have a profound impact on the diastereomeric ratio of the resulting nucleoside analogue. The following table summarizes typical outcomes for the coupling of a 1,3-oxathiolane derivative with silylated cytosine.
| Lewis Acid | Solvent | Temperature (°C) | β:α Ratio | Reference |
| SnCl₄ | CH₂Cl₂ | Room Temp | >300:1 | [6] |
| TMSOTf | CH₂Cl₂ | 0 to Room Temp | 2:1 | [6] |
| TMSI | Dichloromethane | Not specified | 1.3:1 | [6] |
Note: Ratios are approximate and can vary based on specific substrates and reaction conditions.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: All reactions must be carried out under strictly anhydrous conditions as Lewis acids and silylating agents are sensitive to moisture.
-
Purity of Reagents: The purity of the starting materials, particularly the 1,3-oxathiolane derivative, is crucial for obtaining high yields and purity of the final product.
-
Reaction Monitoring: Close monitoring of the reaction progress by TLC or HPLC is essential to determine the optimal reaction time and prevent the formation of byproducts.
-
Purification: The diastereomers can often be separated by silica gel column chromatography.[6] In some cases, derivatization may be necessary to facilitate separation.[1]
Conclusion
The Lewis acid-catalyzed coupling of this compound with pyrimidines is a robust and versatile method for the synthesis of medicinally important nucleoside analogues. A thorough understanding of the reaction mechanism, careful selection of the Lewis acid, and adherence to rigorous experimental protocols are paramount for achieving high yields and the desired stereoselectivity. The procedures and insights provided in this application note serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.
References
-
Aher, U. P., Srivastava, D., & Singh, J. B. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 2686–2716. [Link]
-
Crossey, K., Cunningham, R. N., Redpath, P., & Migaud, M. E. (2013). Atom efficient synthesis of pyrimidine and purine nucleosides by ball milling. RSC Advances, 3(44), 21531-21535. [Link]
-
Request PDF. (n.d.). Synthesis of Ribonucleosides by Condensation Using Trimethylsilyl Triflate. [Link]
-
MDPI. (2017). Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. [Link]
-
ResearchGate. (n.d.). Vorbrüggen glycosylation reaction and its mechanism. [Link]
-
PubMed. (2020). Lewis Acid Catalyzed Ring-Opening 1,3-Aminothiolation of Donor-Acceptor Cyclopropanes Using Sulfenamides. [Link]
-
PubMed. (n.d.). Synthesis and Antiviral Activities of N-9-oxypurine 1,3-dioxolane and 1,3-oxathiolane Nucleosides. [Link]
- Google Patents. (n.d.). WO2011141805A2 - An improved process for the manufacture of lamivudine.
- Google Patents. (n.d.). US6051709A - Process for the diastereoselective synthesis of nucleoside analogues.
-
National Institutes of Health. (2018). TMSOTf assisted synthesis of 2'-deoxy-2'-[18F]fluoro-β-D-arabinofuranosylcytosine ([18F]FAC). [Link]
-
PubMed. (2011). Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars. [Link]
-
Wikipedia. (n.d.). Synthesis of nucleosides. [Link]
-
ACS Publications. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. [Link]
-
Merck Index. (n.d.). Vorbrüggen Glycosylation. [Link]
-
SciTechnol. (n.d.). Minimally competent lewis acids for the synthesis of glycosides. [Link]
-
Bentham Science. (2018). Synthesis of a Novel Class of 1,3-oxathiolane Nucleoside Derivatives of T-705 and Evaluation of Their Anti-influenza A Virus and Anti-HIV Activity. [Link]
-
Semantic Scholar. (n.d.). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. [Link]
-
ACS Publications. (n.d.). Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) Assisted Facile Deprotection of N,O-Acetonides. [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. [Link]
-
RSC Publishing. (2020). Route efficiency assessment and review of the synthesis of β-nucleosides via N-glycosylation of nucleobases. [Link]
-
Asian Journal of Chemistry. (2010). Synthetic Approaches to Lamivudine: An Anti-HIV AIDs and Anti-Hepititus B Drug. [Link]
-
ResearchGate. (n.d.). Synthesis of target nucleoside phosphonates 15a–15e. (a) BSA, TMSOTf,... [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Scheme 19: Synthesis of double-headed nucleosides 85-87 via reversed... [Link]
-
RSC Publishing. (n.d.). Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. [Link]
-
UR Scholarship Repository. (n.d.). Trimethylsilyl trifluoromethanesulfonate-mediated additions to acetals, nitrones, and aminals. [Link]
-
MDPI. (n.d.). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. [Link]
-
MDPI. (2022). Synthesis and Anti-Hepatitis B Activities of 3′-Fluoro-2′-Substituted Apionucleosides. [Link]
-
PubMed. (2012). Lewis acids as α-directing additives in glycosylations by using 2,3-O-carbonate-protected glucose and galactose thioglycoside donors based on preactivation protocol. [Link]
Sources
- 1. WO2011141805A2 - An improved process for the manufacture of lamivudine - Google Patents [patents.google.com]
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- 4. researchgate.net [researchgate.net]
- 5. Vorbrüggen Glycosylation [drugfuture.com]
- 6. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antiviral activities of N-9-oxypurine 1,3-dioxolane and 1,3-oxathiolane nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
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- 12. researchgate.net [researchgate.net]
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- 15. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 16. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. TMSOTf assisted synthesis of 2’-deoxy-2’-[18F]fluoro-β-D-arabinofuranosylcytosine ([18F]FAC) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of (2R)-1,3-oxathiolan-2-ylmethyl benzoate
Welcome to the technical support center for the purification of (2R)-1,3-oxathiolan-2-ylmethyl benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the successful purification of this chiral intermediate.
Introduction
This compound is a key chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemical purity is often critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide will focus on the common challenges encountered during its purification from a typical reaction mixture and provide practical, field-proven solutions.
Understanding the Reaction Mixture: Potential Impurities
Effective purification begins with an understanding of the potential impurities in your crude product. The synthesis of this compound can generate several byproducts and unreacted starting materials.
A common synthetic approach involves the reaction of a protected glyceraldehyde derivative with a sulfur source, followed by benzoylation.[1] Based on this, the primary impurities may include:
-
Unreacted Starting Materials: Such as the protected glyceraldehyde, 1,4-dithiane-2,5-diol, and benzoyl chloride.[1]
-
Diastereomers: If the synthesis is not perfectly stereoselective, the corresponding (2S) diastereomer may be present.
-
Benzoic Acid: Formed from the hydrolysis of excess benzoyl chloride.
-
Side-Reaction Products: Arising from the complexity of the reaction, these can include various oligomeric species and degradation products.
The following diagram illustrates a generalized synthetic pathway and the origin of potential impurities.
Caption: Origin of impurities in the synthesis of this compound.
Purification Strategies
The primary methods for purifying this compound are column chromatography and crystallization. The choice depends on the impurity profile and the desired final purity.
Column Chromatography
Flash column chromatography is a highly effective method for separating the target compound from both more and less polar impurities.
Table 1: Recommended Column Chromatography Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica gel (230-400 mesh) | Standard choice for a wide range of organic compounds. |
| Mobile Phase | Hexane/Ethyl Acetate gradient | A gradient from low to high polarity allows for the elution of non-polar impurities first, followed by the product, and finally the more polar impurities. A typical starting point is 95:5 Hexane:Ethyl Acetate, gradually increasing the ethyl acetate concentration. |
| Loading | Dry loading is preferred | Dissolving the crude product in a minimal amount of a strong solvent (e.g., dichloromethane), adsorbing it onto a small amount of silica gel, and then loading the dried silica onto the column prevents band broadening. |
| Monitoring | Thin Layer Chromatography (TLC) | Use the same solvent system as the column to monitor the separation. The target compound should have an Rf value of approximately 0.3-0.4 for optimal separation. |
Step-by-Step Protocol for Column Chromatography:
-
Prepare the Column: Pack a glass column with a slurry of silica gel in the initial, low-polarity mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Prepare the Sample: Dissolve the crude reaction mixture in a minimal volume of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Load the Column: Carefully apply the sample to the top of the silica bed.
-
Elute: Begin elution with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase as needed.
-
Monitor Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Crystallization
Crystallization can be an effective final purification step to achieve high purity and remove trace impurities.
Table 2: Recommended Crystallization Solvents
| Solvent System | Rationale |
| Ethanol/Water | The compound is typically soluble in hot ethanol and insoluble in water. Adding water as an anti-solvent to a hot ethanolic solution can induce crystallization upon cooling. |
| Ethyl Acetate/Hexane | Similar to the ethanol/water system, the compound is more soluble in ethyl acetate, and hexane acts as an anti-solvent. |
| Isopropanol | Can be used as a single solvent system where the compound has good solubility at elevated temperatures and poor solubility at lower temperatures. |
Step-by-Step Protocol for Crystallization:
-
Dissolution: Dissolve the crude or partially purified product in a minimal amount of the hot primary solvent (e.g., ethanol or ethyl acetate).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization: Slowly add the anti-solvent (e.g., water or hexane) until the solution becomes slightly turbid. Alternatively, if using a single solvent, allow the solution to cool slowly.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under vacuum.
Troubleshooting Guide
Q1: My compound is not separating from a non-polar impurity on the silica gel column.
A1:
-
Decrease Mobile Phase Polarity: Start with a less polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate) to increase the retention of your compound and allow the non-polar impurity to elute first.
-
Consider a Different Stationary Phase: If the impurity has a similar polarity but different functional groups, a different stationary phase like alumina might provide better separation.
Q2: The product is eluting as a broad band from the column.
A2:
-
Improve Loading Technique: Ensure the sample is loaded in a narrow band. Dry loading is highly recommended.
-
Check for Column Cracks: Cracks or channels in the silica gel can lead to poor separation. Repack the column if necessary.
-
Optimize Flow Rate: A very high flow rate can decrease resolution. Try reducing the flow rate.
Q3: My compound "oils out" during crystallization instead of forming crystals.
A3:
-
Cool More Slowly: Rapid cooling can lead to the formation of an oil. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
-
Use a More Dilute Solution: The concentration of the compound may be too high. Add more of the primary solvent before cooling.
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solvent line can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure crystalline material, adding a tiny crystal can induce crystallization.
Q4: I see a significant amount of benzoic acid in my purified product.
A4:
-
Aqueous Wash: Before column chromatography, wash the crude reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic impurities like benzoic acid.
-
Column Chromatography: Benzoic acid is quite polar and should be well-separated from the less polar product on a silica gel column. Ensure you are not eluting with too polar of a solvent too quickly.
Frequently Asked Questions (FAQs)
Q: What is the expected appearance of pure this compound?
A: The pure compound is typically a colorless to pale yellow oil or a low-melting solid.
Q: How can I confirm the stereochemical purity of my final product?
A: Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric excess (e.e.) of chiral compounds. You will need a suitable chiral stationary phase (CSP) column.
Q: My final product is slightly colored. How can I remove the color?
A:
-
Activated Carbon: Treating a solution of your compound with a small amount of activated carbon can remove colored impurities. Be aware that this can also lead to some product loss due to adsorption.
-
Crystallization: Often, colored impurities will remain in the mother liquor during crystallization, yielding a colorless crystalline product.
Q: Can I use reversed-phase chromatography for this purification?
A: While possible, normal-phase chromatography on silica gel is generally more effective for separating moderately polar organic compounds like this from non-polar and highly polar impurities.
Visualization of the Purification Workflow
The following diagram outlines the general workflow for the purification of this compound.
Caption: General purification workflow for this compound.
References
-
Han, S. Y., et al. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 2686–2723. [Link]
Sources
Identification of side products in (2R)-1,3-oxathiolan-2-ylmethyl benzoate synthesis
Technical Support Center: Synthesis of (2R)-1,3-oxathiolan-2-ylmethyl benzoate
Welcome to our dedicated technical support guide for the synthesis of this compound. This molecule is a critical chiral intermediate in the synthesis of antiviral nucleoside analogues such as Lamivudine and Emtricitabine.[1][2] Achieving high yield and purity is paramount, yet the synthesis is not without its challenges. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, grounded in mechanistic principles and practical experience.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I investigate them?
A low yield is a common issue that can stem from multiple factors, from reaction kinetics to workup procedures. A systematic approach is key to diagnosis.
Initial Diagnosis: In-Process Control (IPC)
Before proceeding to a complex investigation, monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample taken from the reaction mixture after the expected reaction time will reveal if the starting materials have been consumed.
-
If Starting Material Remains: This points to an incomplete reaction.
-
Cause & Rationale: The reaction, typically an acid-catalyzed condensation, may have stalled due to insufficient catalyst, low temperature, or deactivation of the catalyst.[3] Water, a byproduct of the reaction, can also inhibit the forward reaction by Le Chatelier's principle.
-
Corrective Actions:
-
Extend Reaction Time: Continue monitoring every few hours.
-
Increase Catalyst Loading: Add a small, incremental amount of the acid catalyst (e.g., p-toluenesulfonic acid).
-
Ensure Anhydrous Conditions: Use a Dean-Stark apparatus or molecular sieves to effectively remove water as it forms.[4] Solvents should be thoroughly dried before use.
-
-
-
If Starting Material is Consumed, but Yield is Still Low: This suggests product degradation or the formation of side products.
-
Cause & Rationale: The desired product may be unstable under the reaction or workup conditions. Acid-catalyzed hydrolysis can lead to ring-opening of the oxathiolane.[5] Furthermore, competing side reactions may be consuming the intermediates.
-
Corrective Actions:
-
Neutralize Carefully: During aqueous workup, ensure the pH does not become strongly acidic or basic. Basic conditions can promote hydrolysis of the benzoate ester and potentially decompose starting materials.[6]
-
Minimize Exposure to Heat/Acid: Reduce the duration of heating and exposure to acidic conditions, especially during workup and purification.
-
Analyze the Crude Product: Before purification, analyze the crude mixture by ¹H NMR and LC-MS to identify the mass balance. Are there significant, identifiable side products? (See FAQ 2 for common side products).
-
-
The following workflow provides a systematic approach to diagnosing low-yield issues.
Caption: Troubleshooting workflow for low reaction yield.
Q2: I see an unexpected peak in my HPLC analysis or an extra spot on my TLC plate. What could it be?
The appearance of unexpected signals strongly suggests the formation of one or more side products. The most common culprits in this synthesis are diastereomers, racemized product, or ring-opened species.
Potential Side Products & Their Identification
| Side Product | Formation Mechanism | Analytical Signature |
| (2S)-1,3-oxathiolan-2-ylmethyl benzoate (Enantiomer) | Racemization at the C2 position. The acetal carbon is susceptible to epimerization under acidic or basic conditions via an enol-like intermediate.[7][8][9] | Co-elutes with the desired product in standard HPLC. Requires Chiral HPLC for separation and quantification. NMR and MS are identical to the desired product. |
| Trans-diastereomer | Non-stereoselective ring closure. The thermodynamic and kinetic control of the cyclization can be influenced by the choice of Lewis acid and reaction temperature.[10] | Appears as a distinct peak in HPLC, often close to the main product. ¹H NMR will show different coupling constants for the C2 proton. |
| Benzoic Acid | Hydrolysis of unreacted benzoyl chloride during workup or hydrolysis of the product's ester group under harsh pH conditions. | Can be detected by HPLC. May be removed with a mild aqueous bicarbonate wash during workup. |
| Ring-Opened Hydrolysis Product | Acid-catalyzed hydrolysis of the oxathiolane ring, particularly with excess water present.[5] | Will have a different retention time in HPLC and a distinct mass in MS analysis corresponding to the addition of H₂O. |
Experimental Protocol: Differentiating Diastereomers
-
HPLC Analysis: Develop an HPLC method that provides baseline separation between the cis- and trans-isomers. This is crucial for accurate quantification.
-
NMR Spectroscopy: In the ¹H NMR spectrum, the coupling constant (J-value) between the protons at C2 and the adjacent ring protons can help distinguish between cis and trans isomers. A detailed 2D NMR analysis (like NOESY) can definitively establish the relative stereochemistry.
-
Chiral HPLC: To confirm enantiomeric purity, an analysis using a chiral stationary phase is required. This is the only reliable method to detect if any racemization to the (2S) enantiomer has occurred.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the formation of the 1,3-oxathiolane ring?
The synthesis of the 1,3-oxathiolane ring is a classic example of acid-catalyzed acetal formation.[3] The reaction proceeds through several equilibrium steps, which is why the removal of water is critical to drive the reaction to completion.
Mechanism Steps:
-
Protonation: The acid catalyst protonates the carbonyl oxygen of the aldehyde starting material, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack (Thiol): The sulfur atom of the thiol group attacks the activated carbonyl carbon, forming a hemithioacetal intermediate.
-
Proton Transfer & Dehydration: A proton is transferred to the hydroxyl group, which then leaves as a molecule of water, forming a resonance-stabilized carbocation.
-
Intramolecular Cyclization: The pendant hydroxyl group attacks the carbocation, closing the ring.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the ring's oxygen atom, yielding the final 1,3-oxathiolane product.
Caption: Simplified mechanism for 1,3-oxathiolane formation.
Q2: What are the most critical parameters to control during this synthesis to ensure high stereoselectivity and yield?
Based on extensive process development, the following parameters are most critical:
-
Anhydrous Conditions: As a condensation reaction, water is a byproduct. Its presence can reverse the reaction. The use of a Dean-Stark trap or molecular sieves is non-negotiable for achieving high conversion.
-
Temperature Control: Reaction temperature influences both reaction rate and the selectivity between the desired cis-isomer and the undesired trans-isomer. Lower temperatures can sometimes favor the kinetic product, which may or may not be the desired isomer, requiring careful optimization.[6]
-
Choice and Stoichiometry of Catalyst: The type of Lewis or Brønsted acid can impact the cis:trans ratio.[10] Using the minimum effective amount of catalyst is advisable to prevent side reactions like degradation or racemization.
-
pH Control During Workup: The product contains both an acid-labile oxathiolane ring and a base-labile benzoate ester. Maintaining a pH between 3 and 4 during aqueous washes is often a good compromise to prevent hydrolysis of either functional group.[6]
The diagram below illustrates the competition between the desired reaction and common side pathways.
Caption: Competing reaction pathways in the synthesis.
Q3: What is the recommended suite of analytical techniques for full characterization and impurity profiling?
A multi-technique approach is essential for robust quality control. No single technique can provide all the necessary information. The successful identification and quantification of impurities are critical for regulatory compliance and ensuring the safety and efficacy of the final drug product.[11][12][13]
Recommended Analytical Workflow:
-
Separation & Quantification (Primary):
-
Identification & Structural Elucidation:
-
Mass Spectrometry (MS) , often coupled with HPLC (LC-MS), provides the molecular weight of the product and any impurities, which is the first step in identification.[11][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, NOESY) provides definitive structural information, confirms the identity of the desired product, and is invaluable for elucidating the structure of unknown impurities.
-
-
Stereochemical Purity:
-
Chiral HPLC is the definitive method for determining enantiomeric excess (e.e.) and detecting any racemization that may have occurred.
-
-
Elemental Impurities:
References
-
Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. (n.d.). National Center for Biotechnology Information. [Link]
-
Snead, D. R., et al. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. National Center for Biotechnology Information. [Link]
-
Snead, D. R., et al. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. ACS Publications. [Link]
-
(2025, August 7). Synthesis of cis-(±)-2-Hydroxymethyl-5-(Cytosine-1′-yl)-1,3-Oxathiolane (BCH-189). ResearchGate. [Link]
-
1,3-Dithianes, 1,3-Dithiolanes. (n.d.). Organic Chemistry Portal. [Link]
-
(2021, November 4). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. ResearchGate. [Link]
- An improved process for the manufacture of lamivudine. (n.d.).
-
(2021, March 5). Racemization. Chemistry LibreTexts. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain. [Link]
-
Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase. (n.d.). MDPI. [Link]
- Process and Intermediates for Preparing Emtricitabine. (n.d.).
-
(2025, May 14). Identification and Detection of Pharmaceutical Impurities for Ensuring Safety Standard of Medicine: Hyphenated Analytical Techniques and Toxicity Measurements. PubMed. [Link]
-
(2014, June 25). Racemization of Chiral Carbonyl Compounds. YouTube. [Link]
-
(2019, July 8). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. ACS Publications. [Link]
-
Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint Driven Innovation. (n.d.). Semantic Scholar. [Link]
- Method for synthesizing emtricitabine intermediate. (n.d.).
-
(2016, September 3). Racemization of Carbonyl Compounds. AK Lectures. [Link]
-
A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.). Nveo-Abstract. [Link]
-
Innate synthesis of 1,3-oxathiolan-5-one derivatives & its antimicrobial potential. (n.d.). JOCPR. [Link]
-
(2025, August 6). An Improved Synthesis of Lamivudine and Emtricitabine. ResearchGate. [Link]
-
(2022, November 4). Racemization at stereogenic centre. Chemistry Stack Exchange. [Link]
-
Enantioselective hydrolysis of 1,3-oxathiolan-5-ones for the production... (n.d.). ResearchGate. [Link]
-
(2024, November 20). What are some common causes of low reaction yields? Reddit. [Link]
-
Diols: Nomenclature, Preparation, and Reactions. (n.d.). Chemistry Steps. [Link]
-
(2019, March 7). Understanding racemic mixtures and tautomerization. Reddit. [Link]
-
(2024, February 2). Impurity Profiling in different analytical techniques. IJNRD. [Link]
-
Acid-catalyzed hydrolysis of 2-(substituted phenyl)-1,3-oxathiolanes. (n.d.). ACS Publications. [Link]
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Managing the formation of trans isomers in cis-nucleoside synthesis
Technical Support Center: Stereocontrol in Nucleoside Synthesis
Welcome, researchers and chemists, to your dedicated resource for managing stereoisomers in nucleoside synthesis.
As a Senior Application Scientist, I've frequently collaborated with teams in medicinal chemistry and drug development who face a critical challenge: controlling the anomeric stereochemistry during glycosylation. Achieving a high yield of the desired cis-nucleoside while minimizing the formation of the diastereomeric trans isomer is paramount, as the biological activity of these molecules is often exclusive to a single anomer.
This guide is structured to provide direct answers to the most common and complex issues encountered in the lab. We will move from foundational principles to actionable troubleshooting protocols, ensuring that every step is grounded in solid mechanistic understanding.
Part 1: Foundational Principles - The "Why"
Before troubleshooting, it's essential to understand the underlying mechanisms that dictate the stereochemical outcome of a glycosylation reaction.
Q1: Why am I getting a mixture of cis and trans isomers in my glycosylation reaction?
The formation of anomeric mixtures often arises from the nature of the reaction mechanism, which typically proceeds through a flattened, resonance-stabilized oxocarbenium ion intermediate. This planar species can be attacked by the incoming nucleobase from either the top (α-face) or bottom (β-face), leading to a mixture of anomers.
The most common method for nucleoside synthesis is the Silyl-Hilbert-Johnson (or Vorbrüggen) reaction, which involves coupling a silylated nucleobase with a protected sugar, catalyzed by a Lewis acid.[1] The stereochemical outcome is not guaranteed and is heavily influenced by the choice of protecting groups and reaction conditions.
dot
Caption: General mechanism of nucleoside synthesis via an oxocarbenium ion.
Q2: What is "anchimeric assistance," and how does it favor the trans isomer?
Anchimeric assistance, or neighboring group participation (NGP), is a crucial concept in stereocontrolled synthesis.[2] In nucleoside chemistry, if the protecting group at the C2' position of the sugar is a participating group (e.g., an acyl group like acetyl or benzoyl), it can attack the anomeric center as the leaving group departs.[1] This forms a cyclic acyloxonium ion intermediate.
This intermediate effectively blocks the α-face of the sugar.[3] The incoming nucleobase is therefore forced to attack from the opposite (β) face, leading exclusively to the trans (or 1',2'-trans) product. While this is highly effective for synthesizing trans-nucleosides (like natural β-ribonucleosides), it is the primary obstacle to overcome when the cis isomer is the target.[1]
Part 2: Troubleshooting Guide - The "How-To"
This section addresses specific experimental failures and provides a logical path to resolution.
Q3: My goal is a cis-nucleoside, but my main product is the trans isomer. What is the most likely cause?
The overwhelming cause is the use of a participating protecting group at the C2' position. To synthesize a 1',2'-cis-nucleoside, you must use a non-participating protecting group at C2'. These groups, typically ethers (like benzyl, Bn) or carbonates, do not have a carbonyl oxygen atom positioned to attack the anomeric center.[4] Without anchimeric assistance, the stereochemical outcome is determined by other factors, opening a path to the cis product.
Data Summary: Impact of C2' Protecting Groups on Stereoselectivity
| Protecting Group Type | Examples | Mechanism | Predominant Product |
| Participating | Acetyl (Ac), Benzoyl (Bz) | Anchimeric Assistance | 1',2'-trans |
| Non-Participating | Benzyl (Bn), tert-Butyldimethylsilyl (TBDMS) | SN1/SN2-like | Mixture, cis possible |
| Conformation-Constraining | 2,3-Oxazolidinone | Conformational Rigidity | Can favor cis (α) |
Q4: I've switched to a C2'-benzyl (non-participating) group, but my cis:trans ratio is still poor. What factors should I optimize next?
With a non-participating group, the reaction conditions—specifically the solvent and Lewis acid—become the dominant factors controlling stereoselectivity.[5] The reaction tends to proceed on a continuum between SN1 (favoring mixtures) and SN2 (favoring inversion). To favor the cis product, conditions should promote an SN2-like pathway.
Troubleshooting Workflow for Poor cis-Selectivity
dot
Caption: Decision tree for troubleshooting poor cis-selectivity.
-
Solvent Choice: The polarity and coordinating ability of the solvent are critical.[6]
-
Coordinating Solvents (e.g., Acetonitrile): These solvents can participate in the reaction, forming an intermediate α-nitrilium species on the β-face. This shields the β-face and directs the nucleobase to attack from the α-face, favoring the cis product.[3]
-
Non-Coordinating Solvents (e.g., Dichloromethane, Toluene): These solvents are less likely to participate and may better stabilize the open oxocarbenium ion, often leading to poorer selectivity.[5]
-
-
Temperature: Lowering the reaction temperature (e.g., to -40°C or -78°C) often enhances selectivity by favoring the kinetically controlled SN2 pathway over the thermodynamically driven SN1 pathway.
-
Lewis Acid: The strength of the Lewis acid catalyst can influence the reaction mechanism. Milder Lewis acids like TMSOTf are commonly used.[1] Stronger Lewis acids such as SnCl4 can more aggressively promote the formation of the oxocarbenium ion, potentially reducing selectivity.[1]
Data Summary: Influence of Reaction Parameters on cis:trans Ratio
| Parameter | Condition Favoring cis Isomer | Rationale |
| Solvent | Acetonitrile (CH3CN) | Forms α-nitrilium intermediate, blocking the β-face.[3] |
| Temperature | Low (-78°C to 0°C) | Favors kinetic (SN2-like) product over thermodynamic mixture. |
| Lewis Acid | Milder (e.g., TMSOTf) | Less likely to force a fully dissociated SN1 mechanism.[1] |
Q5: How can I reliably determine the anomeric configuration of my products?
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method.
-
1H NMR Coupling Constants (J-values): The coupling constant between the anomeric proton (H1') and the H2' proton is diagnostic.[7]
-
For ribo-nucleosides , a small coupling constant (J1',2' ≈ 2–4 Hz) typically indicates a cis relationship (α-anomer). A larger coupling constant (J1',2' ≈ 7–9 Hz) indicates a trans relationship (β-anomer).[7]
-
-
Nuclear Overhauser Effect (NOE): In a 2D NOESY or ROESY experiment, the spatial proximity of protons can be determined. For a cis-nucleoside, an NOE correlation will be observed between the nucleobase protons (e.g., H6 for pyrimidines, H8 for purines) and the sugar's H2' and H3' protons. For a trans-nucleoside, the correlation will be to the H1' proton.
Q6: I've optimized everything, but I still have a 3:1 cis:trans mixture. What are my options for purification?
Separating diastereomers can be challenging but is often achievable.
-
Silica Gel Chromatography: This is the most common first step. The difference in polarity between cis and trans isomers is often sufficient for separation, though it may require careful solvent system optimization. Using silica gel impregnated with silver nitrate can sometimes enhance separation for compounds with double bonds.[8]
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can provide the high resolution needed to separate stubborn diastereomers.[9]
-
Crystallization: Fractional crystallization can be a highly effective and scalable method if one of the isomers preferentially crystallizes from a specific solvent system, leaving the other in the mother liquor.[9]
Part 3: Experimental Protocol Example
Protocol: Cis-Selective Vorbrüggen Glycosylation
This protocol provides a general starting point for the synthesis of a cis (α)-ribonucleoside using a non-participating C2' protecting group.
Step-by-Step Methodology:
-
Preparation of Silylated Base:
-
To a flame-dried flask under an inert atmosphere (N2 or Ar), add the desired nucleobase (1.0 eq).
-
Suspend the base in anhydrous acetonitrile.
-
Add N,O-Bis(trimethylsilyl)acetamide (BSA) (1.5 eq) and heat the mixture to reflux until the solution becomes clear, indicating complete silylation.
-
Cool the solution to room temperature.
-
-
Glycosylation Reaction:
-
In a separate flame-dried flask, dissolve the 1-O-acetyl-2-O-benzyl-3,5-di-O-benzoyl-D-ribofuranose (1.2 eq) in anhydrous acetonitrile.
-
Cool the sugar solution to -40°C.
-
Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) to the sugar solution and stir for 15 minutes.
-
Add the prepared silylated nucleobase solution dropwise to the activated sugar solution via cannula.
-
Maintain the reaction at -40°C and monitor its progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO3(aq) and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography, using a hexanes/ethyl acetate gradient to separate the cis and trans anomers.
-
-
Characterization:
-
Confirm the stereochemistry of the isolated products using 1H NMR and NOESY analysis as described in Q5.
-
References
-
Wikipedia. (n.d.). Synthesis of nucleosides. Retrieved from [Link]
-
Li, S., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules. Available at: [Link]
-
Ni, G., et al. (2019). Review of α-nucleosides: from discovery, synthesis to properties and potential applications. Royal Society of Chemistry. Available at: [Link]
-
Prévost, M., St-Jean, O., & Guindon, Y. (2010). Synthesis of 1',2'-cis-nucleoside analogues: evidence of stereoelectronic control for SN2 reactions at the anomeric center of furanosides. Journal of the American Chemical Society. Available at: [Link]
-
Fritz Haber Institute. (n.d.). Influence of Levulinoyl Protecting Groups on Glycosylation Stereoselectivity and Glycosyl Cation Structure. Retrieved from [Link]
-
Creative Commons. (2025). Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. Retrieved from [Link]
-
IntechOpen. (n.d.). Controlling the stereoselectivity of glycosylation via solvent effects. Retrieved from [Link]
-
American Chemical Society. (2013). A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-d-Ribonucleoside Using the Vorbrüggen Glycosylation. Organic Process Research & Development. Available at: [Link]
-
Taylor & Francis Online. (n.d.). DETERMINATION OF THE ANOMERIC CONFIGURATION OF C-NUCLEOSIDES BY H and 13C NMR SPECTROSCOPY. Retrieved from [Link]
- Google Patents. (n.d.). Separation and purification of cis and trans isomers.
-
CureFFI.org. (2015). Organic chemistry 17: Anchimeric assistance, epoxide transformations. Retrieved from [Link]
-
MDPI. (n.d.). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Retrieved from [Link]
-
ResearchGate. (2015). Reactions of Transglycosylation in the Nucleoside Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Prebiotic Nucleoside Synthesis: The Selectivity of Simplicity. Retrieved from [Link]
-
ResearchGate. (2025). Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Stereoselective synthesis of α-nucleosides by Vorbrüggen glycosylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Diagnostic NMR values to assign anomeric configuration. Retrieved from [Link]
-
ACS Publications. (n.d.). A Regio- and Stereocontrolled Approach to Pyranosyl C-Nucleoside Synthesis. Organic Letters. Retrieved from [Link]
-
IntechOpen. (2016). Controlling the Stereoselectivity of Glycosylation via Solvent Effects. Retrieved from [Link]
-
Semantic Scholar. (2013). A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-d-Ribonucleoside Using the Vorbrüggen Glycosylation. Retrieved from [Link]
-
PubMed. (2023). Stereocontrolled access to thioisosteres of nucleoside di- and triphosphates. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. Chemical Science. Retrieved from [Link]
-
National Institutes of Health. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Retrieved from [Link]
-
Dalal Institute. (n.d.). Anchimeric Assistance. Retrieved from [Link]
-
IUCr Journals. (2021). The α-d-anomer of 2′-deoxycytidine: crystal structure, nucleoside conformation and Hirshfeld surface analysis. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. Chemical Science. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism of stereoselctive N-glycosylation under Vorbrüggen conditions. Retrieved from [Link]
-
CIGS. (n.d.). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Retrieved from [Link]
-
ACS Publications. (n.d.). Interplay of Protecting Groups and Side Chain Conformation in Glycopyranosides. Modulation of the Influence of Remote Substituents on Glycosylation?. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The biochemical and structural basis for trans-to-cis isomerization of retinoids in the chemistry of vision. Retrieved from [Link]
-
ResearchGate. (2025). Twenty Years of Separation of Cis‐Trans (Z)‐(E) Isomers. Retrieved from [Link]
-
MDPI. (2022). Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions. Retrieved from [Link]
-
ACS Publications. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent Effect on Glycosylation: Synthetic Methods and Catalysts. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry. Retrieved from [Link]
-
ChemRxiv. (n.d.). Practical Stereocontrolled Access to Thioisosteres of Essential Signaling Molecules and Building Blocks for Life: Nucleoside Di- and Triphosphates. Retrieved from [Link]
- Google Patents. (n.d.). Separation of cis and trans isomers.
-
Chemistry LibreTexts. (2019). 30.4: Anchimeric Assistance. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Anchimeric assistance (neighboring group participation). Retrieved from [Link]
Sources
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Validation & Comparative
A Comparative Guide to Lewis Acids for the Glycosylation of 1,3-Oxathiolane Donors
For Researchers, Scientists, and Drug Development Professionals
The stereoselective formation of glycosidic bonds is a cornerstone of carbohydrate chemistry, with profound implications for drug discovery and development. Among the various glycosyl donors available, 1,3-oxathiolanes have emerged as valuable intermediates, particularly in the synthesis of nucleoside analogues with significant antiviral activity.[1] The activation of these donors is typically achieved through the use of Lewis acids, the choice of which critically dictates the yield and, more importantly, the stereochemical outcome of the glycosylation. This guide provides a comparative analysis of common Lewis acids for the glycosylation of 1,3-oxathiolane donors, supported by experimental data and detailed protocols to aid in the rational selection of a catalyst for your specific synthetic needs.
The Critical Role of the Lewis Acid in Stereocontrol
The glycosylation of 1,3-oxathiolane donors proceeds via the activation of the anomeric carbon, making it susceptible to nucleophilic attack by a glycosyl acceptor. The Lewis acid coordinates to one of the heteroatoms in the 1,3-oxathiolane ring, facilitating the departure of the leaving group and the formation of an oxocarbenium-like intermediate. The stereochemical outcome of the reaction is then determined by the facial selectivity of the nucleophilic attack on this intermediate. The nature of the Lewis acid, its stoichiometry, and the reaction conditions all play a pivotal role in influencing the geometry of this intermediate and, consequently, the α/β ratio of the resulting glycosidic linkage.[1][2]
Comparative Performance of Key Lewis Acids
The selection of an appropriate Lewis acid is paramount for achieving the desired stereoselectivity in the glycosylation of 1,3-oxathiolane donors. Below is a comparison of commonly employed Lewis acids, highlighting their performance based on reported experimental data.
| Lewis Acid | Typical Stereoselectivity (β:α) | Key Advantages | Potential Drawbacks |
| Tin(IV) chloride (SnCl4) | >300:1 (exclusive β) | Excellent β-selectivity through chelation control. | Stoichiometric amounts often required; moisture sensitive. |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | 2:1 to 1.3:1 | Catalytic amounts are effective; generally good yields. | Moderate to low stereoselectivity. |
| Trimethylsilyl iodide (TMSI) | 1.3:1 | An alternative to TMSOTf. | Moderate stereoselectivity; potential for side reactions. |
| N-Iodosuccinimide/Triflic Acid (NIS/TfOH) | High α or β depending on conditions | Effective for activation of thio-donors. | Not extensively studied for 1,3-oxathiolanes. |
| Copper(II) triflate (Cu(OTf)2) | Varies | Inexpensive and effective for various glycosylations.[3] | Stereoselectivity with 1,3-oxathiolanes is not well-documented. |
| Bismuth(III) triflate (Bi(OTf)3) | Varies | Low toxicity, stable, and efficient for many glycosylations.[4] | Limited data on its use with 1,3-oxathiolane donors. |
Expert Insights:
The remarkable β-selectivity achieved with tin(IV) chloride is attributed to a proposed in situ chelation mechanism.[1] The Lewis acid is believed to coordinate to both the oxygen and sulfur atoms of the 1,3-oxathiolane ring, leading to a rigid intermediate that directs the incoming nucleophile to the β-face. This high degree of stereocontrol makes SnCl4 the reagent of choice when the β-anomer is the desired product.
In contrast, trimethylsilyl trifluoromethanesulfonate (TMSOTf) typically provides a mixture of anomers.[1] While it is a highly efficient catalyst, its inability to form a rigid chelate with the 1,3-oxathiolane ring results in a more flexible oxocarbenium-like intermediate, leading to diminished stereoselectivity. However, in cases where a mixture of anomers is acceptable or can be easily separated, the catalytic nature of TMSOTf offers an advantage.
Mechanistic Rationale for Stereoselectivity
The choice of Lewis acid directly influences the reaction mechanism and, therefore, the stereochemical outcome.
Figure 1. Proposed mechanisms for Lewis acid-mediated glycosylation of 1,3-oxathiolane donors.
Experimental Protocols
The following are representative experimental protocols for the glycosylation of a 1,3-oxathiolane donor with a silylated nucleobase, highlighting the distinct procedures for achieving different stereochemical outcomes.
Protocol 1: Highly β-Selective Glycosylation using SnCl4
This protocol is adapted from the work of Liotta and co-workers and is designed to maximize the formation of the β-anomer through chelation control.[1]
Figure 2. Experimental workflow for SnCl4-catalyzed β-selective glycosylation.
Step-by-Step Methodology:
-
Preparation: To a solution of the 1,3-oxathiolane donor (1.0 equiv) and the silylated nucleobase (1.2 equiv) in anhydrous dichloromethane (CH2Cl2) under an inert atmosphere (argon or nitrogen), cool the mixture to 0 °C.
-
Addition of Lewis Acid: Slowly add tin(IV) chloride (SnCl4, ~2.0 equiv) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for the time required for the reaction to complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO3) solution. Separate the organic layer, and extract the aqueous layer with CH2Cl2.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired β-glycoside.
Protocol 2: Glycosylation with TMSOTf yielding a β/α Mixture
This protocol, based on the work of Chu and co-workers, utilizes a catalytic amount of TMSOTf and typically results in a mixture of anomers.[1]
Step-by-Step Methodology:
-
Preparation: To a solution of the 1,3-oxathiolane donor (1.0 equiv) and the silylated nucleobase (1.2 equiv) in anhydrous 1,2-dichloroethane under an inert atmosphere, cool the mixture to 0 °C.
-
Addition of Lewis Acid: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1-0.3 equiv) dropwise to the stirred solution.
-
Reaction: Stir the reaction mixture at 0 °C to room temperature until the starting material is consumed, as indicated by TLC.
-
Work-up: Quench the reaction with saturated aqueous NaHCO3 solution. Dilute with CH2Cl2 and wash with water.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the residue by silica gel column chromatography to separate the β and α anomers.
Conclusion and Future Perspectives
The choice of Lewis acid is a critical parameter in the glycosylation of 1,3-oxathiolane donors, with SnCl4 being the reagent of choice for achieving high β-selectivity via a chelation-controlled mechanism. TMSOTf, while a potent catalyst, generally affords mixtures of anomers. The development of new catalytic systems that can provide high stereoselectivity for either the α or β anomer with a broader range of substrates remains an active area of research. Further investigation into the utility of other Lewis acids, such as Cu(OTf)2 and Bi(OTf)3, specifically for 1,3-oxathiolane donors, may unveil new avenues for efficient and stereocontrolled glycosidic bond formation. This guide provides a foundational understanding to aid researchers in the strategic selection of Lewis acids for their synthetic campaigns involving this important class of glycosyl donors.
References
-
Aher, N. G., et al. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 2680–2715. [Link]
-
Kumar, P., et al. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 10, 893894. [Link]
-
Zajc, B., & Kumar, R. (2023). Phase-Transfer Catalyzed Microfluidic Glycosylation: A Small Change in Concentration Results in a Dramatic Increase in Stereoselectivity. Molecules, 28(3), 1345. [Link]
-
Wang, C.-C., et al. (2011). TMSOTf-Catalyzed Silylation: Streamlined Regioselective One-Pot Protection and Acetylation of Carbohydrates. European Journal of Organic Chemistry, 2011(33), 6681-6689. [Link]
-
Demchenko, A. V., & Wolfert, M. A. (2018). Approaches to stereoselective 1,1′-glycosylation. Beilstein Journal of Organic Chemistry, 14, 2538–2559. [Link]
- Ranpura, S. A., et al. (2013). A process for the preparation of 1,3-oxathiolane nucleoside analogues. WO 2013/021290 A1.
-
Shamsher, M., et al. (2007). Stereoselective synthesis of substituted steroidal 1,3-oxathiolanes. Indian Journal of Chemistry - Section B, 46B(3), 519-522. [Link]
-
Li, X., et al. (2023). A Cu(OTf)2-Catalyzed Glycosylation with Glycosyl ortho-N-Phthalimidoylpropynyl Benzoates as Donors. The Journal of Organic Chemistry, 88(12), 8035–8044. [Link]
-
Steber, H. B., Singh, Y., & Demchenko, A. V. (2021). Bismuth(iii) triflate as a novel and efficient activator for glycosyl halides. Organic & Biomolecular Chemistry, 19(14), 3220-3233. [Link]
Sources
- 1. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 3. A Cu(OTf)2-Catalyzed Glycosylation with Glycosyl ortho- N-Phthalimidoylpropynyl Benzoates as Donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bismuth(III) triflate as a novel and efficient activator for glycosyl halides - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Analytical Results for (2R)-1,3-Oxathiolan-2-ylmethyl Benzoate
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical results for (2R)-1,3-oxathiolan-2-ylmethyl benzoate. This chiral intermediate is a critical component in the synthesis of various therapeutic agents, and ensuring the accuracy and consistency of its analytical characterization across different laboratories is paramount for quality control and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals involved in the analysis of chiral small molecules.
Introduction: The Imperative of Inter-Laboratory Consistency
This compound is a key chiral building block in pharmaceutical synthesis.[1][2] The stereochemistry of this compound is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API).[1] Inconsistencies in the analytical results between laboratories can lead to significant challenges in drug development, including batch-to-batch variability, and potential regulatory hurdles.
An inter-laboratory comparison, also known as a round-robin test, is a powerful tool to assess the reproducibility and reliability of analytical methods across multiple laboratories.[3] By analyzing a homogenous sample of this compound, participating laboratories can evaluate their analytical proficiency, identify potential systematic errors, and contribute to the establishment of a consensus on the best analytical practices for this molecule.
This guide outlines a proposed protocol for such a study, focusing on the most relevant analytical techniques for the characterization and chiral purity assessment of this compound.
Proposed Inter-Laboratory Study Design
The following diagram illustrates the proposed workflow for the inter-laboratory comparison study.
Sources
- 1. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthetic strategies toward 1,3-oxathiolane nucleoside analogues [beilstein-journals.org]
- 3. Results of an interlaboratory comparison on the determination of polybrominated flame retardants in poly(ethyleneterephthalate) - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
